molecular formula C16H17N3O4 B13552564 5-(3-Aminopropyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-(3-Aminopropyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13552564
M. Wt: 315.32 g/mol
InChI Key: PPLSFUPYHFATGS-UHFFFAOYSA-N
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Description

“5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic compound that features a combination of isoindole, piperidine, and amine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

    Introduction of the Piperidine Ring: This step might involve the reaction of the isoindole intermediate with a suitable piperidine derivative.

    Attachment of the Aminopropyl Group: This could be done through nucleophilic substitution reactions using appropriate aminopropyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperidine moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aminopropyl group or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Medicine

If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, the compound might be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Molecular docking studies and biochemical assays would be necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    5-(3-aminopropyl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the piperidine ring.

    2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the aminopropyl group.

Uniqueness

The presence of both the aminopropyl group and the piperidine ring in “5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione” may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H17N3O4/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21)

InChI Key

PPLSFUPYHFATGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN

Origin of Product

United States

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